N-benzyl-2-cyanoacetamide
Overview
Description
N-benzyl-2-cyanoacetamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry Synthesis Approaches : Al‐Zaydi (2009) discussed the preparation of cyanoacetamides, including N-benzyl-2-cyanoacetamide, using eco-friendly energy sources like microwave and ultrasound irradiation, demonstrating its utility in green chemistry applications (Al‐Zaydi, 2009).
Fluorescence Sensing and Biological Relevance : Maity, Kundu, and Pramanik (2015) synthesized fluorescence-active compounds from cyanoacetamide derivatives, showing their potential in sensing applications and biological studies (Maity, Kundu, & Pramanik, 2015).
Solvent-Free Synthesis of Derivatives : Huang et al. (2005) explored the reaction of cyanoacetamides with ketones and sulfur under microwave irradiation and solvent-free conditions, contributing to the development of novel chemical synthesis methods (Huang et al., 2005).
Antimicrobial Activity : Ali et al. (2010) researched the antimicrobial activity of various derivatives synthesized from N-cyclohexyl-2-cyanoacetamide, a compound structurally similar to this compound (Ali et al., 2010).
Ultrasonication in Synthesis : Almarhoon, Al Rasheed, and El‐Faham (2020) utilized this compound in the synthesis of various derivatives, highlighting the efficiency of ultrasonication as an alternative to conventional heating methods (Almarhoon, Al Rasheed, & El‐Faham, 2020).
Corrosion Inhibition Studies : Zhang, Kang, and Wang (2018) conducted theoretical studies on N-Thiazolyl-2-cyanoacetamide derivatives, which are structurally similar to this compound, for their application as corrosion inhibitors in alkaline environments (Zhang, Kang, & Wang, 2018).
Anticonvulsant Activity : Darling and Pryor (1979) investigated the anticonvulsant activity of N-benzylcyanoacetamide derivatives, demonstrating the compound's potential in pharmacological research (Darling & Pryor, 1979).
Mechanism of Action
Target of Action
N-Benzyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of a variety of heterocyclic compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of heterocyclic compounds . The compound’s ability to react with common bidentate reagents leads to changes in these pathways, resulting in the formation of a variety of heterocyclic compounds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.59 cm/s .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature and solvent conditions . For example, the compound can react with different amines under various conditions, such as without solvent at room temperature, without solvent at steam bath temperature, or in the presence of a solvent .
Safety and Hazards
Future Directions
N-benzyl-2-cyanoacetamide has drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Properties
IUPAC Name |
N-benzyl-2-cyanoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVMRGYDSQFFJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349912 | |
Record name | N-benzyl-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10412-93-8 | |
Record name | N-benzyl-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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